molecular formula C13H16N2O3S B2410428 {1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol CAS No. 338962-57-5

{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol

Cat. No. B2410428
CAS RN: 338962-57-5
M. Wt: 280.34
InChI Key: KNRCNKPLVRJGLR-UHFFFAOYSA-N
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Description

{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol is a chemical compound with potential applications in scientific research. It is a white to off-white crystalline powder that is soluble in organic solvents. This compound has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Selective COX-2 Inhibition

  • Research Context: A study focused on synthesizing and analyzing this compound as a selective COX-2 inhibitor, aiming to reduce gastrointestinal side effects associated with traditional NSAIDs. This research demonstrates the potential of this compound in medicinal chemistry and drug development.
  • Key Findings: The compound was successfully synthesized and structurally elucidated. Docking studies indicated favorable selectivity for the COX-2 isoenzyme, suggesting its usefulness in reducing inflammation with fewer side effects (Tabatabai, Rezaee, & Kiani, 2012).

Synthesis and Conversion into Carbonyl Compounds

  • Research Context: This research explored the synthesis of imidazole derivatives from this compound, highlighting its role in creating novel chemical structures.
  • Key Findings: The synthesized imidazole derivatives can be converted into carbonyl compounds, underlining the compound's versatility in synthetic organic chemistry (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).

Ionic Liquids Synthesis and Catalytic Performance

  • Research Context: The synthesis of ionic liquids using this compound was studied to assess their catalytic performance in esterification reactions, showcasing the compound's utility in catalysis and green chemistry.
  • Key Findings: The synthesized ionic liquids showed strong acidity and excellent catalytic performance in esterification, indicating the compound's effectiveness in facilitating environmentally friendly chemical reactions (Wu Man-jiang, 2007).

Antimicrobial Activity

  • Research Context: A study examined the antimicrobial activity of novel imidazole derivatives derived from this compound, contributing to the field of antimicrobial research.
  • Key Findings: Some synthesized compounds exhibited potential antimicrobial activity, highlighting the compound's role in developing new antimicrobial agents (Maheta, Patel, & Naliapara, 2012).

Photocatalytic Transesterification

  • Research Context: The compound was used in creating a novel photocatalyst for biodiesel production from vegetable oils, indicating its role in renewable energy research.
  • Key Findings: The developed photocatalyst demonstrated high efficiency and recyclability in converting castor oil to biodiesel under visible light, emphasizing the compound's applicability in sustainable energy solutions (Bhansali et al., 2021).

properties

IUPAC Name

[3-methyl-2-[(3-methylphenyl)methylsulfonyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-10-4-3-5-11(6-10)9-19(17,18)13-14-7-12(8-16)15(13)2/h3-7,16H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRCNKPLVRJGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(N2C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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